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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
divinyl sulfide (CsHeS). The information is compiled from experimental data reported in the
literature and supplemented with established computational estimation methods to present a
complete thermochemical profile. This document is intended to serve as a valuable resource
for professionals in research, science, and drug development who require accurate
thermochemical data for this compound.

Core Thermochemical Data

The experimentally determined and estimated thermochemical properties of divinyl sulfide are
summarized in the tables below. These values are crucial for understanding the energetic
stability and reactivity of the molecule.

Table 1: Enthalpy and Gibbs Free Energy of Formation
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Property Phase Value Units Source
Standard
Enthalpy of Gas 106.00 + 4.00 kJ/mol NIST

Formation (AfH°®)

Standard
Enthalpy of Liquid 67.70 £ 3.00 kJ/mol NIST
Formation (AfH°®)

Standard Gibbs
Free Energy of Gas 191.60 kJ/mol
Formation (AfG®)

Joback
(Calculated)[1]

Table 2: Entropy and Heat Capacity

Property Phase Value Units Source

Standard Molar ] Benson Group
Gas Estimated J/mol-K o

Entropy (S°) Additivity

Ideal Gas Heat )
] Gas Estimated J/mol-K Joback Method
Capacity (Cp)

Note: Experimental values for standard molar entropy and heat capacity are not readily
available in the reviewed literature. The values presented here are estimates based on
established computational methods.

Table 3: Phase Change and Other Properties

Property Value Units Source

Enthalpy of
o 38.30+0.70 kJ/mol NIST
Vaporization (AvapH®)

lonization Energy (IE) 8.25+0.01 eV NIST

Experimental and Computational Protocols
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A critical aspect of utilizing thermochemical data is understanding the methodologies through
which they were obtained. This section details both the experimental techniques for
determining the enthalpy of formation and the computational methods used to estimate other
key thermochemical parameters.

Experimental Determination of Enthalpy of Formation:
Combustion Calorimetry

The standard enthalpy of formation of divinyl sulfide was experimentally determined using
combustion calorimetry.[2] This technique involves the complete combustion of a known mass
of the substance in a high-pressure oxygen atmosphere within a sealed container known as a
bomb calorimeter.

General Protocol for Organosulfur Compounds:

o Sample Preparation: A precise mass of high-purity divinyl sulfide is encapsulated in a
combustible container, often a gelatin capsule or placed in a crucible made of a material like
platinum.

e Bomb Setup: The sample is placed inside the combustion bomb, and a fuse wire is
positioned to ensure ignition. A small, known amount of water is typically added to the bomb
to saturate the internal atmosphere with water vapor, simplifying the final state corrections.

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm to ensure complete combustion.

o Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-
insulated outer container (the calorimeter jacket). The temperature of the water is monitored
with a high-precision thermometer.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the surrounding water is recorded at regular intervals
before, during, and after the combustion reaction until a steady final temperature is reached.

o Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and
the surrounding water, causing a temperature rise. The heat capacity of the calorimeter
system is determined by calibrating it with a substance of known heat of combustion, such
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as benzoic acid. The heat of combustion of the sample is then calculated from the observed
temperature change and the calorimeter's heat capacity.

o Corrections: Corrections are applied for the heat of combustion of the fuse wire and any
auxiliary materials, as well as for the formation of nitric acid (from residual nitrogen in the
bomb) and sulfuric acid (from the sulfur in the sample).

o Calculation of Enthalpy of Formation: The standard enthalpy of formation of divinyl sulfide
is then calculated from its standard enthalpy of combustion using Hess's Law, along with the
known standard enthalpies of formation of the combustion products (COz, H20, and SO2).

Computational Estimation of Thermochemical
Properties

Due to the lack of readily available experimental data for all thermochemical properties of
divinyl sulfide, computational methods provide valuable estimations.

The Benson group additivity method is an empirical approach used to estimate the
thermochemical properties of molecules by summing the contributions of their constituent
functional groups. The standard molar entropy (S°) of divinyl sulfide can be estimated using
this method. The molecule is dissected into groups, and the known entropy contribution of each
group is summed to obtain the total molar entropy of the molecule.

The Joback method is another group contribution method used to estimate various
thermophysical properties, including the ideal gas heat capacity (Cp). Similar to the Benson
method, the molecule is broken down into its fundamental groups, and the temperature-
dependent heat capacity is calculated by summing the contributions of these groups using a
polynomial expression.

Synthesis of Divinyl Sulfide

The primary industrial synthesis of divinyl sulfide involves the reaction of acetylene with
hydrogen sulfide.[3] This process can be visualized as a two-step nucleophilic addition.
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Synthesis of Divinyl Sulfide

Step 1: Formation of Vinylthiol

( Hydrogen Sulfide (HzS)) Base (e.g., OH")

+ Base

Y
(Hydrosulfide lon (HS—)) ( Acetylene (CzH2) )

Nucleophilic Attack
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Step 2: Formation of Divin>$\Sulfide

( Acetylene (Cz2H2) ) GinylthiolateAnion (IntermediateD
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Divinyl Sulfide

Click to download full resolution via product page

Synthesis of divinyl sulfide from hydrogen sulfide and acetylene.
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The reaction proceeds via the initial deprotonation of hydrogen sulfide by a base to form the
hydrosulfide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of
the acetylene triple bond. A subsequent protonation step yields the intermediate vinylthiol. The
vinylthiol is then deprotonated again by the base to form the vinylthiolate anion, which in turn
acts as a nucleophile, attacking a second molecule of acetylene to form the final product,
divinyl sulfide, after a final protonation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1213866?utm_src=pdf-body
https://www.benchchem.com/product/b1213866?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9809154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9809154/
https://www.metso.com/globalassets/portfolio/hsc-chemistry/23-benson-estimation.pdf
https://www.nist.gov/system/files/documents/srd/jpcrd513.pdf
https://www.benchchem.com/product/b1213866#thermochemical-data-for-divinyl-sulfide
https://www.benchchem.com/product/b1213866#thermochemical-data-for-divinyl-sulfide
https://www.benchchem.com/product/b1213866#thermochemical-data-for-divinyl-sulfide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1213866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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